![molecular formula C9H12O3 B13601742 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of a hydroxyethyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes followed by nucleophilic aromatic substitution. Another method includes electrophilic aromatic substitution reactions. Metal-catalyzed cross-coupling reactions have also been employed to introduce the hydroxyethyl and methoxy groups onto the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds .
Applications De Recherche Scientifique
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol include:
- 4-hydroxyphenethyl alcohol
- 2-methoxyphenol
- 4-ethyl-2-methoxyphenol
Comparison
Compared to these similar compounds, this compound is unique due to the presence of both hydroxyethyl and methoxy groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3/t6-/m1/s1 |
Clé InChI |
BDRRAMWDUCXAKG-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)O)OC)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)


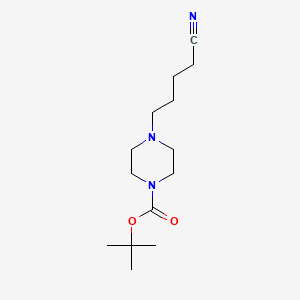
![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)
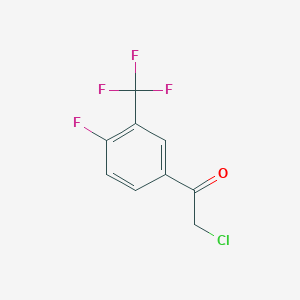
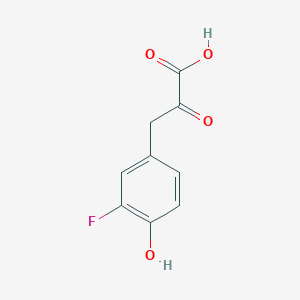
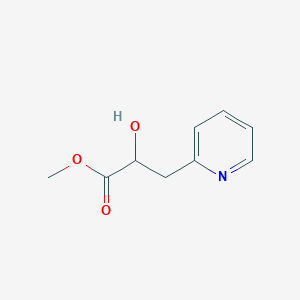
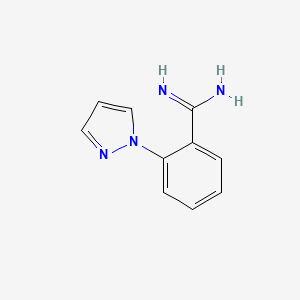

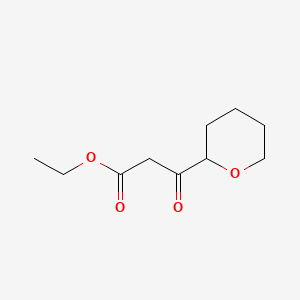
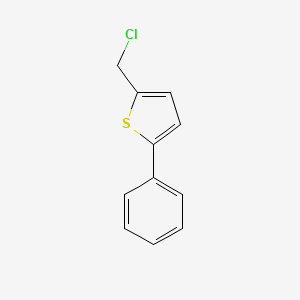
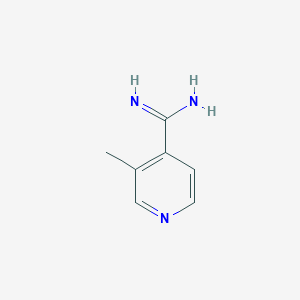
![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)
